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Compound of Interest

Compound Name: Boc-3-iodo-L-phenylalanine

Cat. No.: B558245 Get Quote

Introduction

N-tert-butoxycarbonyl-3-iodo-L-phenylalanine (Boc-3-iodo-L-phenylalanine) is a valuable

synthetic building block in medicinal chemistry and drug development.[1][2] Its applications

include peptide synthesis, where the iodine atom can serve as a handle for cross-coupling

reactions or as a heavy atom for crystallographic studies, and in the development of

radiolabeled imaging agents.[2] Accurate spectroscopic characterization is crucial for

confirming the identity and purity of this compound. This guide provides a summary of the

expected spectroscopic data (NMR, IR, MS) for Boc-3-iodo-L-phenylalanine and detailed

experimental protocols for their acquisition.

While experimentally obtained spectra for this specific isomer are not readily available in public

databases, the data presented herein are predicted based on established principles and data

from analogous compounds.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data for Boc-3-iodo-L-
phenylalanine.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.65 s 1H Ar-H2

~7.40 d 1H Ar-H4

~7.15 d 1H Ar-H6

~7.05 t 1H Ar-H5

~4.95 d 1H NH

~4.55 m 1H α-CH

~3.10 dd 1H β-CH₂

~2.95 dd 1H β-CH₂

~1.40 s 9H C(CH₃)₃

Solvent: CDCl₃. Predicted values are based on analogous structures and general chemical

shift knowledge.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ, ppm) Assignment

~175 C=O (acid)

~155 C=O (Boc)

~139 Ar-C

~137 Ar-C

~131 Ar-C

~129 Ar-C

~94 C-I

~80 C(CH₃)₃

~54 α-CH

~38 β-CH₂

~28 C(CH₃)₃

Solvent: CDCl₃. Predicted values are based on analogous structures and general chemical

shift knowledge.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (carboxylic acid)

~3350 Medium N-H stretch (carbamate)

~2970 Medium C-H stretch (aliphatic)

~1710 Strong
C=O stretch (carboxylic acid &

carbamate)

~1510 Medium N-H bend

~1160 Strong C-O stretch (carbamate)
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Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

m/z Ion

392.03 [M+H]⁺

390.01 [M-H]⁻

336.05 [M+H - C₄H₈]⁺

292.06 [M+H - Boc]⁺

Ionization mode: Electrospray Ionization (ESI).

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Boc-3-iodo-L-phenylalanine are

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of Boc-protected amino

acids.[3]

Protocol:

Sample Preparation: Accurately weigh 5-10 mg of Boc-3-iodo-L-phenylalanine and

dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry vial.[3]

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the field frequency using the deuterium signal from the solvent.
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Tune and shim the instrument to optimize the magnetic field homogeneity.[3]

¹H NMR Acquisition:

Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16

scans, 1-second relaxation delay).[3]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz spectrometer, 1024 scans,

2-second relaxation delay).[3]

Data Processing:

Process the spectra using appropriate software, including Fourier transformation, phase

correction, and baseline correction.

Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ

77.16 ppm for ¹³C).[3]

Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.
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NMR Analysis Workflow

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of Boc-3-iodo-L-phenylalanine with approximately 100

mg of dry potassium bromide (KBr) using an agate mortar and pestle.

Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands for the functional groups (O-H, N-H, C=O, C-

O).

Sample Preparation Data Acquisition Data Analysis

Grind Sample
with KBr

Press into
Pellet

Place Pellet in
Spectrometer

Record Spectrum
(4000-400 cm⁻¹)

Identify Characteristic
Absorption Bands

Click to download full resolution via product page

IR Spectroscopy Workflow

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

the compound.[4]

Protocol:
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Sample Preparation:

Prepare a dilute solution of Boc-3-iodo-L-phenylalanine (e.g., 10-100 µM) in a suitable

solvent such as methanol or acetonitrile/water.[4]

Instrument Setup:

Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole,

time-of-flight).

Optimize the ESI source parameters (e.g., capillary voltage, gas flow) for the compound.

Data Acquisition:

Acquire a full scan mass spectrum in both positive and negative ion modes to observe the

protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

If required, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data

for structural confirmation.

Data Analysis:

Determine the exact mass of the parent ions and compare it with the calculated theoretical

mass.

Analyze the fragmentation pattern to confirm the structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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